

Application Notes and Protocols for Fmoc-His(π -Bom)-OH Coupling Reactions

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Compound of Interest		
Compound Name:	Fmoc-His(pi-Bom)-OH	
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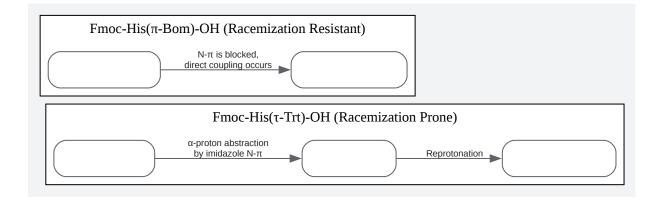
These application notes provide a comprehensive guide to selecting the optimal coupling activators for Fmoc-His(π -Bom)-OH in solid-phase peptide synthesis (SPPS). The primary advantage of utilizing a π -imidazole protected histidine, such as with the benzyloxymethyl (Bom) group, is the significant suppression of racemization, a common and critical side reaction.

Core Concept: Racemization of Histidine

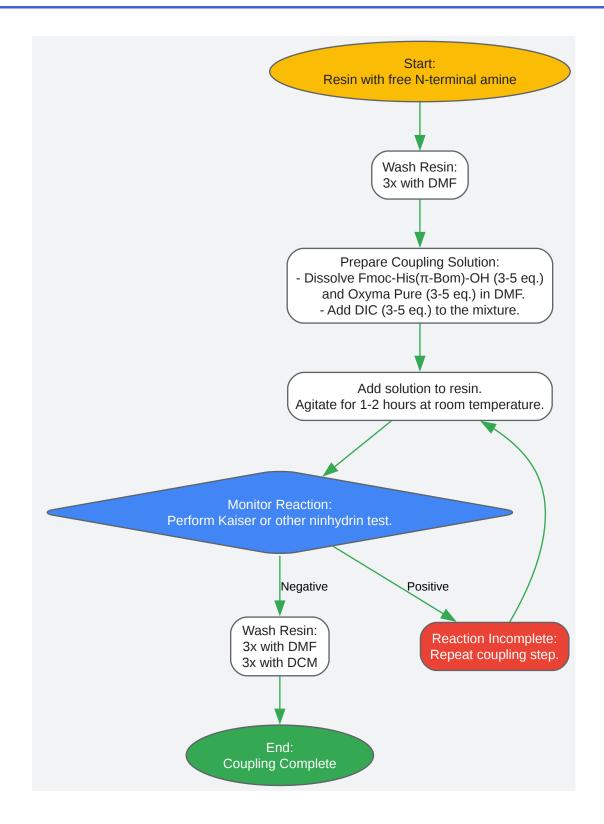
Histidine is notoriously prone to racemization during the carboxyl activation step of peptide coupling. This is due to the basicity of the unprotected π -nitrogen (N- π) in the imidazole ring, which can abstract the acidic α -proton of the activated amino acid. This process leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.

Protecting the π -nitrogen, as in Fmoc-His(π -Bom)-OH, sterically and electronically hinders this intramolecular proton abstraction, thus preserving the stereochemical integrity of the amino acid residue during coupling. This is a significant advantage over the more common τ -nitrogen protected derivative, Fmoc-His(τ -Trt)-OH, which offers minimal protection against racemization. [1][2]









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References

- 1. merckmillipore.com [merckmillipore.com]
- 2. Advances in Fmoc solid-phase peptide synthesis PMC [pmc.ncbi.nlm.nih.gov]
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